molecular formula C26H25NO5 B13522284 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid

(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid

Cat. No.: B13522284
M. Wt: 431.5 g/mol
InChI Key: HMNIRDAFWMQJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid derivative. This involves the reaction of the appropriate amino acid with Fmoc chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amino acid is then coupled with the desired phenylpropionic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino acids during peptide assembly. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.

    ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-methoxy-phenyl)-propionic acid: Has the methoxy group in a different position on the phenyl ring.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid imparts unique chemical properties, such as altered reactivity and solubility, which can be advantageous in specific synthetic applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

HMNIRDAFWMQJIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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